![molecular formula C15H24O3S B1581204 Octyl 4-methylbenzenesulfonate CAS No. 3386-35-4](/img/structure/B1581204.png)
Octyl 4-methylbenzenesulfonate
Overview
Description
Octyl 4-methylbenzenesulfonate is a hydrophobic, non-polar compound . It is used as an external antibacterial agent and has been shown to have a high uptake in the outermost layer of the skin and in the mucous membranes of the mouth and vagina .
Molecular Structure Analysis
The molecular formula of Octyl 4-methylbenzenesulfonate is C15H24O3S . The InChI code is 1S/C15H24O3S/c1-3-4-5-6-7-8-13-18-19(16,17)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3 .Physical And Chemical Properties Analysis
Octyl 4-methylbenzenesulfonate has a molecular weight of 284.42 . It is a liquid at room temperature and has a density of 1.06 g/cm3 . The compound is stored under an inert atmosphere at room temperature .Scientific Research Applications
Catalyst in Biodiesel Production
This compound has been used as a catalyst in the production of biodiesel. A dual-functional biowaste-derived biochar-supported MIL-100 (Fe) catalyst functionalized with p-toluenesulfonic acid (p-TSA) was developed and applied for microwave-assisted biodiesel production . The esterification of oleic acid to methyl oleate (FAME) using the p-TSA-MIL-100@SBC catalyst under microwave irradiation resulted in 97.54% conversion efficiency .
Photocatalytic Degradation of Pollutants
The same catalyst mentioned above (p-TSA-MIL-100@SBC) demonstrated excellent photocatalytic activity for the degradation of metronidazole (MTZ), an emerging antibiotic and antiprotozoal pharmaceutical pollutant . The catalyst also showed significant degradation of several other emerging organic dyes and pharmaceutical pollutants .
Lipophilization of Phenolic Acids
p-Toluenesulfonic acid (PTSA) catalyzed esterification of dihydrocaffeic acid (DHCA) with hexanol was selected as a model reaction to investigate the synthesis of lipophilic antioxidant . This process increases the oil-solubility and antioxidant activity of phenolic acids .
Alkylating Agent in Pharmaceutical Industry
Alkyl esters of sulfonic acids, particularly methanesulfonic, benzenesulfonic, and p-toluenesulfonic acid esters, are a common class of reagents used in the pharmaceutical industry as alkylating agents .
Catalyst in Chemical Synthesis
These esters are also used as catalysts in the chemical synthesis of a drug substance .
Sucrose-based Adhesives
p-Toluenesulfonic acid has the potential to cure sucrose more efficiently and at lower temperatures than previous sucrose-based adhesives, making it a promising acid catalyst for sucrose .
Safety and Hazards
Octyl 4-methylbenzenesulfonate is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Octyl 4-methylbenzenesulfonate is a hydrophobic, non-polar compound that is used as an external antibacterial agent . It has been shown to have a high uptake in the outermost layer of the skin and in the mucous membranes of the mouth and vagina . .
Pharmacokinetics
It has been shown to have a high uptake in the outermost layer of the skin and in the mucous membranes of the mouth and vagina , suggesting that it may be well-absorbed in these areas
properties
IUPAC Name |
octyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3S/c1-3-4-5-6-7-8-13-18-19(16,17)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQJBZLAANNIER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344766 | |
Record name | n-Octyl p-Toluenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl 4-methylbenzenesulfonate | |
CAS RN |
3386-35-4 | |
Record name | n-Octyl p-Toluenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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